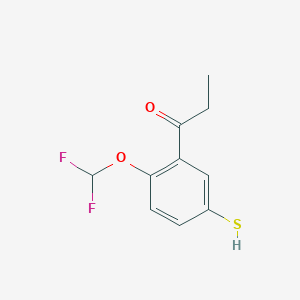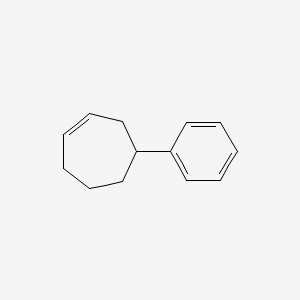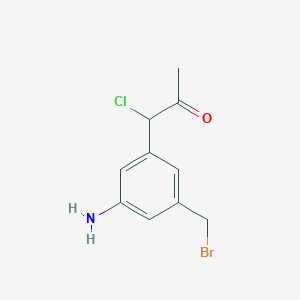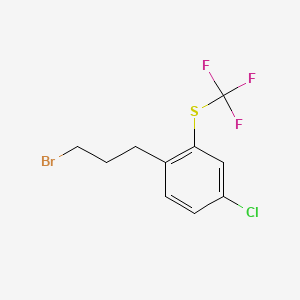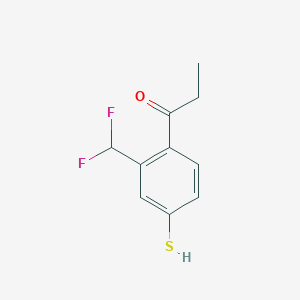
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethyl group and a mercapto group attached to a phenyl ring, which is further connected to a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethyl)benzenethiol and 1-bromo-3-chloropropane.
Formation of Intermediate: The initial step involves the nucleophilic substitution reaction between 2-(difluoromethyl)benzenethiol and 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Cyclization and Oxidation: The intermediate formed undergoes cyclization and subsequent oxidation using reagents like potassium permanganate or hydrogen peroxide to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or disrupting protein function. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Trifluoromethyl)-4-mercaptophenyl)propan-1-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(2-(Difluoromethyl)-4-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(2-(Difluoromethyl)-4-aminophenyl)propan-1-one: Similar structure but with an amino group instead of a mercapto group.
Uniqueness: 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-1-one is unique due to the presence of both difluoromethyl and mercapto groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the mercapto group allows for covalent interactions with biological targets, making this compound a valuable scaffold for drug development and other applications.
Eigenschaften
Molekularformel |
C10H10F2OS |
|---|---|
Molekulargewicht |
216.25 g/mol |
IUPAC-Name |
1-[2-(difluoromethyl)-4-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2OS/c1-2-9(13)7-4-3-6(14)5-8(7)10(11)12/h3-5,10,14H,2H2,1H3 |
InChI-Schlüssel |
FAWPPEVJPRTJET-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=C(C=C1)S)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2,4-Dichlorophenyl)methylidene]hydrazine](/img/structure/B14068353.png)
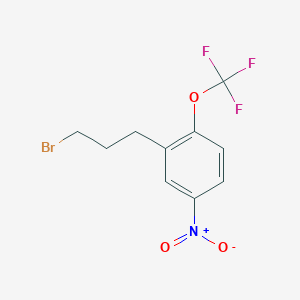
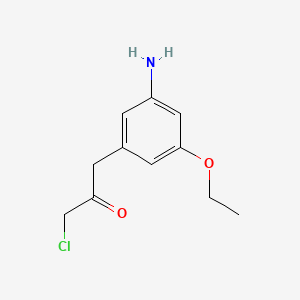
![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)


![(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14068417.png)
